molecular formula C6H10N4 B1489722 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1702034-96-5

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1489722
CAS RN: 1702034-96-5
M. Wt: 138.17 g/mol
InChI Key: ASTQPMVMXNNDLE-UHFFFAOYSA-N
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Description

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl [1,2,4]triazolo pyrimidin-7-ol and 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been studied extensively . One method involves the condensation of β-dicarbonyl compounds with arylglyoxals and a 1,3-binucleophile, 1H-1,2,4-triazol-5-amine . Another approach involves the annulation of a triazole cycle to 1,2-diaminopyrimidine .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational tools . The compound has a molecular weight of 150.1380 .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization : The synthesis of derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves condensation reactions that yield various compounds with potential antibacterial activities. For instance, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, showcasing its antibacterial efficacy against common microbial strains such as Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).

Crystal Structure and DFT Studies : The crystal structure of such compounds, along with their spectroscopic characteristics, has been elucidated through techniques like X-ray diffraction and NMR, complemented by DFT calculations to understand their molecular geometry and electronic properties. This comprehensive analysis aids in determining the potential applications of these compounds in various scientific research fields (Lahmidi et al., 2019).

Chemical Reactivity and Applications

Catalyst-Free Synthesis : Innovative approaches have been developed for the synthesis of triazolo[1,5-a]pyrimidine derivatives under catalyst- and solvent-free conditions, emphasizing environmentally friendly methodologies. Karami et al. (2015) introduced a green synthesis protocol for 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, leveraging the principles of green chemistry (Karami et al., 2015).

Antibacterial and Antimicrobial Properties : The synthesized compounds have demonstrated significant antibacterial and antimicrobial activities, making them potential candidates for drug development. The structural diversity of these compounds allows for a wide range of biological activities, offering avenues for new therapeutic agents (Lahmidi et al., 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the ERK signaling pathway . This pathway is critical for cell proliferation and survival, and its inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . Additionally, molecular docking studies have shown that this compound has favorable pharmacokinetic properties, making it a promising candidate for further drug development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under normal storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound maintains its inhibitory effects on CDK2 and other targets for extended periods, although some degradation may occur over time . Long-term studies in vivo have demonstrated that the compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been noted, with a clear dose-response relationship indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound’s metabolism can affect its overall efficacy and safety profile, highlighting the importance of understanding its metabolic pathways in drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-5-2-3-10-6(9-5)7-4-8-10/h4-5H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTQPMVMXNNDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC=N2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

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